molecular formula C10H12N4O4 B12403243 (2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol

Cat. No.: B12403243
M. Wt: 252.23 g/mol
InChI Key: MRWXACSTFXYYMV-LCFZEIEZSA-N
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Description

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of nucleotides and nucleic acids. It is commonly found in various antiviral and anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. One common method is the Vorbrüggen glycosylation, where a protected sugar is reacted with a silylated purine base in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of halogenated nucleosides.

Scientific Research Applications

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: Incorporated into antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in molecular biology.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, disrupting the normal synthesis and function of DNA and RNA. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the elongation process. This mechanism is particularly effective in inhibiting the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    Deoxyadenosine: A deoxy derivative with a similar role in DNA synthesis.

    Vidarabine: An antiviral drug with a similar structure but different pharmacological properties.

Uniqueness

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is unique due to its specific stereochemistry and its ability to be incorporated into nucleic acids, making it a valuable tool in antiviral and anticancer therapies. Its distinct mechanism of action and broad range of applications set it apart from other nucleoside analogs.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol

InChI

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7?,8+,10-/m1/s1

InChI Key

MRWXACSTFXYYMV-LCFZEIEZSA-N

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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